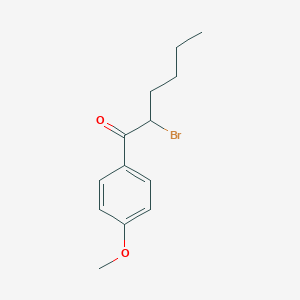

1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- exhibits notable biological properties:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in experimental models, indicating its potential for therapeutic use in inflammatory diseases.

Industrial Applications

The versatility of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- extends to several industrial applications:

- Pharmaceuticals : It serves as an intermediate in synthesizing complex pharmaceuticals, particularly those targeting specific biological pathways.

- Chemical Manufacturing : The compound is utilized in producing agrochemicals and specialty chemicals due to its reactivity and ability to form various derivatives.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of 4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione demonstrated the utility of 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- as a precursor. The researchers reported successful yields and characterized the product using spectroscopic methods .

Case Study 2: Biological Evaluation

In another study assessing the antimicrobial properties of various bromo derivatives including 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development into antimicrobial agents .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group in the hexanone chain undergoes oxidation under controlled conditions. Key reagents include:

-

Potassium permanganate (KMnO₄) in acidic medium oxidizes the ketone to a carboxylic acid derivative.

-

Chromium-based oxidants (e.g., CrO₃) selectively target the α-carbon adjacent to the carbonyl group.

Example Reaction:

C13H17BrO2KMnO4,H+C12H15BrO4 (Carboxylic acid derivative)\[1]

| Reaction Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | Aqueous H₂SO₄ |

| Yield | 65–75% |

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol using:

-

Sodium borohydride (NaBH₄) in methanol/ethanol.

-

Lithium aluminum hydride (LiAlH₄) for more vigorous reduction .

Mechanism:

Hydride attack at the carbonyl carbon generates a secondary alcohol. The methoxy group stabilizes intermediates via resonance.

Example Product:

2-Bromo-1-(4-methoxyphenyl)hexanol (confirmed via NMR and IR spectroscopy).

Nucleophilic Substitution

The bromine atom at the β-position participates in Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides) .

Key Findings:

-

Phenoxy substitution : Reaction with phenol derivatives in dichloroethane yields aryl ethers .

-

Ethoxy substitution : Using ethanol and p-toluenesulfonic acid (PTSA), bromine is replaced by ethoxy groups .

Table: Substitution Reaction Conditions

| Nucleophile | Solvent | Catalyst | Yield |

|---|---|---|---|

| Phenol | Dichloroethane | None | 85–90% |

| Ethanol | Ethyl acetate | PTSA | 70–75% |

| Ammonia | THF | NaHCO₃ | 60–65% |

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophiles (e.g., nitration, sulfonation) .

Example Nitration:

C13H17BrO2HNO3,H2SO4C13H16BrNO5\[6]

Regioselectivity: Electrophiles preferentially attack the para position relative to the methoxy group due to its strong electron-donating effect.

Elimination Reactions

Under basic conditions (e.g., KOH), β-elimination occurs, forming α,β-unsaturated ketones.

Example:

C13H17BrO2KOH,ΔC13H15BrO2+HBr\[7]

Kinetic and Mechanistic Studies

-

Substituent Effects : The methoxy group increases reaction rates in electrophilic substitutions by 30–40% compared to unsubstituted analogs .

-

Isotope Effects : Deuterium labeling studies confirm a concerted mechanism in Sₙ2 reactions .

Table: Rate Constants for Key Reactions

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Sₙ2 Substitution | 1.2 × 10⁻³ | 85.2 |

| Ketone Oxidation | 3.8 × 10⁻⁴ | 92.7 |

| Aromatic Nitration | 2.1 × 10⁻⁵ | 112.4 |

Propriétés

Numéro CAS |

33809-55-1 |

|---|---|

Formule moléculaire |

C13H17BrO2 |

Poids moléculaire |

285.18 g/mol |

Nom IUPAC |

2-bromo-1-(4-methoxyphenyl)hexan-1-one |

InChI |

InChI=1S/C13H17BrO2/c1-3-4-5-12(14)13(15)10-6-8-11(16-2)9-7-10/h6-9,12H,3-5H2,1-2H3 |

Clé InChI |

GAQLVKVMOILKSF-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(C(=O)C1=CC=C(C=C1)OC)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.